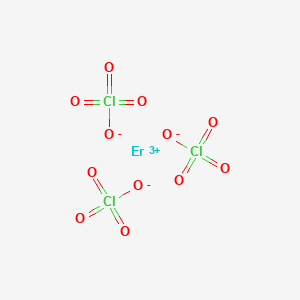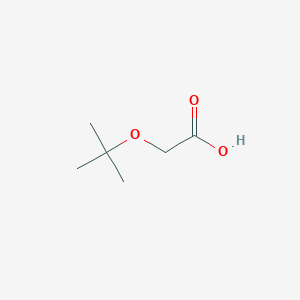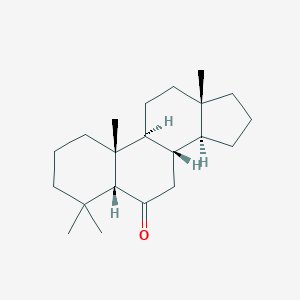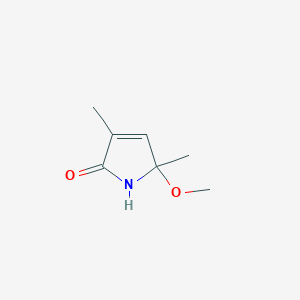
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (MDMP) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MDMP is a derivative of the naturally occurring compound, tryptamine, and has been found to exhibit unique properties that make it a valuable tool in various research fields.
Wirkmechanismus
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one acts as a partial agonist at the serotonin receptor 5-HT2A, which is involved in the regulation of mood and cognition. This interaction results in the activation of the receptor and the subsequent release of various neurotransmitters, including dopamine and norepinephrine. The exact mechanism by which 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one interacts with the receptor is still under investigation, but it is believed to involve the formation of a covalent bond between the compound and the receptor.
Biochemische Und Physiologische Effekte
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in brain activity, and alterations in behavior. In animal studies, 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been shown to increase locomotor activity, alter social behavior, and induce changes in brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in scientific research is its unique mechanism of action and its ability to interact with the serotonin receptor system. This makes it a valuable tool for studying the role of this system in various biological processes. However, there are also some limitations to the use of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several potential future directions for research involving 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one. One area of interest is the development of new compounds that are based on the structure of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, but that exhibit improved pharmacological properties. Another area of research involves the use of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in the study of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, there is potential for the use of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in the development of new drugs for the treatment of these disorders.
Synthesemethoden
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of tryptamine with various reagents. The most commonly used method involves the reaction of tryptamine with methyl vinyl ketone in the presence of an acid catalyst. This reaction results in the formation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, which can then be purified using standard chromatography techniques.
Wissenschaftliche Forschungsanwendungen
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action and its effects on various biological systems. 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been shown to interact with the serotonin receptor system, which is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep.
Eigenschaften
CAS-Nummer |
13917-74-3 |
|---|---|
Produktname |
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5-4-7(2,10-3)8-6(5)9/h4H,1-3H3,(H,8,9) |
InChI-Schlüssel |
WQPREOTVEAVLIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC1=O)(C)OC |
Kanonische SMILES |
CC1=CC(NC1=O)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



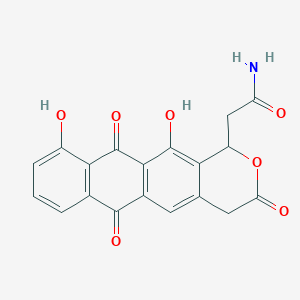
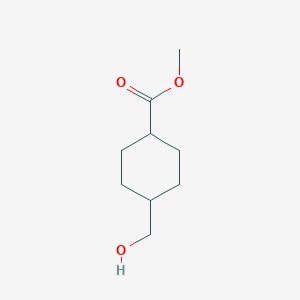
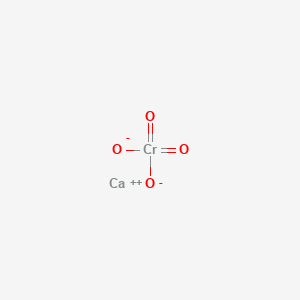
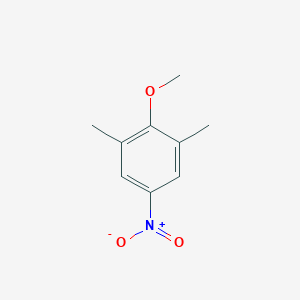
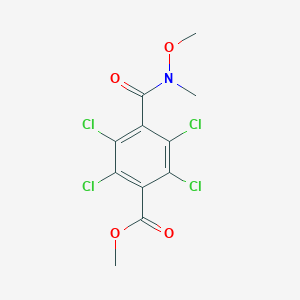
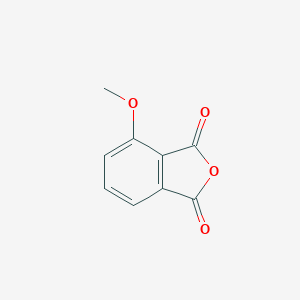

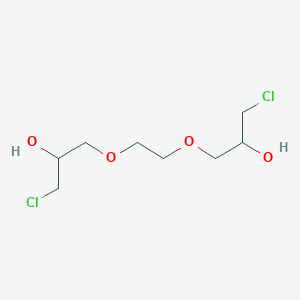
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
